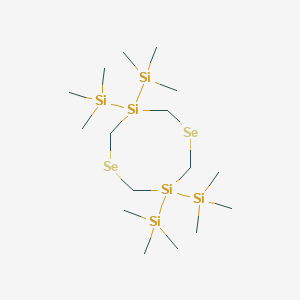
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane typically involves the reaction of trimethylsilyl chloride with a selenium-containing precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of selenium-containing compounds and materials.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in drug development, particularly in the context of selenium’s antioxidant properties.
Industry: It may be used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane exerts its effects is primarily related to the reactivity of its selenium atoms. Selenium can participate in redox reactions, influencing various molecular targets and pathways. The compound’s trimethylsilyl groups also play a role in stabilizing the molecule and facilitating its interactions with other chemical species.
Comparison with Similar Compounds
Similar Compounds
- 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane
- 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane
Uniqueness
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to its sulfur and tellurium analogs
Properties
CAS No. |
918904-67-3 |
|---|---|
Molecular Formula |
C16H44Se2Si6 |
Molecular Weight |
563.0 g/mol |
IUPAC Name |
trimethyl-[3,7,7-tris(trimethylsilyl)-1,5,3,7-diselenadisilocan-3-yl]silane |
InChI |
InChI=1S/C16H44Se2Si6/c1-19(2,3)23(20(4,5)6)13-17-15-24(16-18-14-23,21(7,8)9)22(10,11)12/h13-16H2,1-12H3 |
InChI Key |
UYOUUAAMVJOSSF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si]1(C[Se]C[Si](C[Se]C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12621896.png)

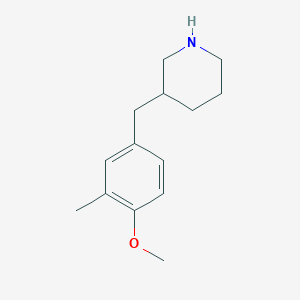
![1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12621912.png)
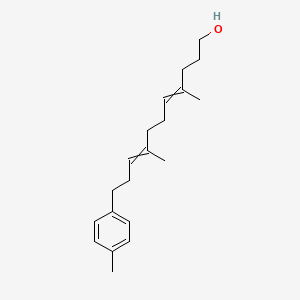
![N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12621921.png)
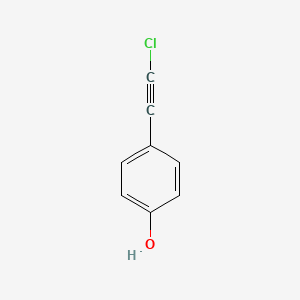
![N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12621929.png)
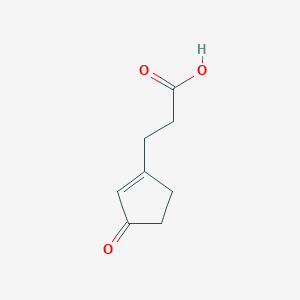
![(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12621935.png)
![4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene](/img/structure/B12621944.png)
![(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B12621945.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime](/img/structure/B12621949.png)

